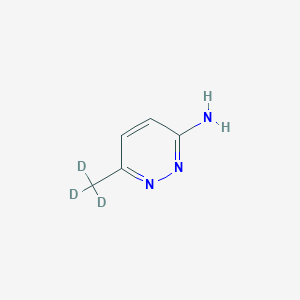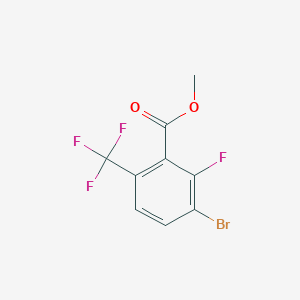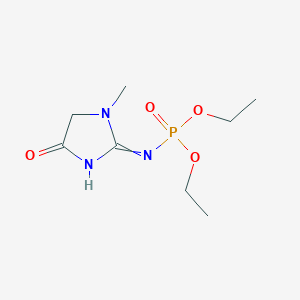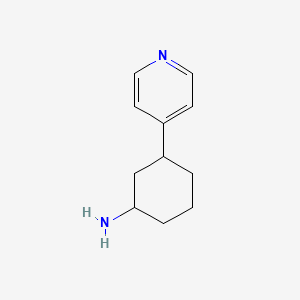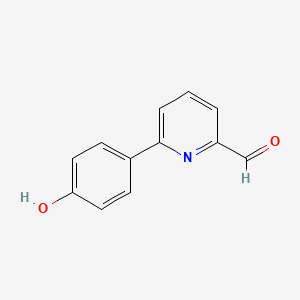
6-(4-Hydroxyphenyl)picolinaldehyde
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-(4-Hydroxyphenyl)picolinaldehyde is an organic compound with the molecular formula C12H9NO2 and a molecular weight of 199.21 g/mol It is a derivative of picolinaldehyde, where a hydroxyphenyl group is attached to the 6th position of the pyridine ring
準備方法
Synthetic Routes and Reaction Conditions
One common method for synthesizing 6-(4-Hydroxyphenyl)picolinaldehyde involves the reaction of 4-hydroxybenzaldehyde with pyridine iodide . The reaction typically occurs under controlled conditions to ensure the formation of the desired product. The process may involve the use of solvents and catalysts to facilitate the reaction and improve yield.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using industrial-grade reagents, and employing large-scale reactors to produce the compound in bulk quantities.
化学反応の分析
Types of Reactions
6-(4-Hydroxyphenyl)picolinaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids.
Reduction: The aldehyde group can be reduced to form alcohols.
Substitution: The hydroxy group can participate in substitution reactions, leading to the formation of ethers or esters.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used in the presence of a base or acid catalyst.
Major Products Formed
Oxidation: Formation of 6-(4-Hydroxyphenyl)picolinic acid.
Reduction: Formation of 6-(4-Hydroxyphenyl)picolinalcohol.
Substitution: Formation of various ethers or esters depending on the substituent used.
科学的研究の応用
6-(4-Hydroxyphenyl)picolinaldehyde has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Explored for its potential therapeutic applications, such as in drug development for targeting specific enzymes or receptors.
Industry: Utilized in the synthesis of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of 6-(4-Hydroxyphenyl)picolinaldehyde depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The hydroxyphenyl group can form hydrogen bonds with target molecules, while the aldehyde group can undergo nucleophilic addition reactions, leading to the formation of covalent bonds with biological targets .
類似化合物との比較
Similar Compounds
Picolinaldehyde (PA):
Nicotinaldehyde (NA):
Isonicotinaldehyde (IA): Also called pyridine-4-carboxaldehyde, it has the aldehyde group at the 4th position of the pyridine ring.
Uniqueness
6-(4-Hydroxyphenyl)picolinaldehyde is unique due to the presence of both the hydroxyphenyl and aldehyde groups, which confer distinct chemical reactivity and potential biological activity. This combination of functional groups makes it a versatile compound for various applications in research and industry.
特性
分子式 |
C12H9NO2 |
|---|---|
分子量 |
199.20 g/mol |
IUPAC名 |
6-(4-hydroxyphenyl)pyridine-2-carbaldehyde |
InChI |
InChI=1S/C12H9NO2/c14-8-10-2-1-3-12(13-10)9-4-6-11(15)7-5-9/h1-8,15H |
InChIキー |
UWNYNZXLBDVMOA-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=NC(=C1)C2=CC=C(C=C2)O)C=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


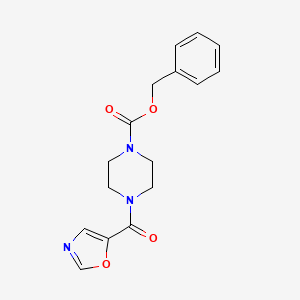

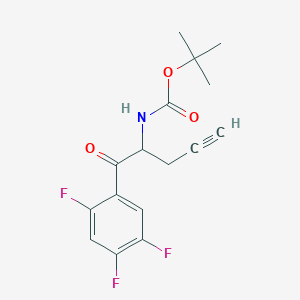
![Rac-(9H-fluoren-9-YL)methyl (1R,6S)-2,5-diazabicyclo[4.2.0]octane-2-carboxylate](/img/structure/B14030693.png)
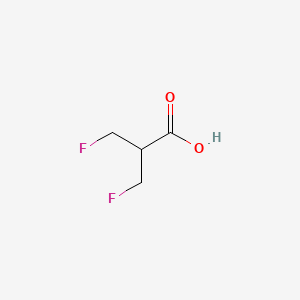
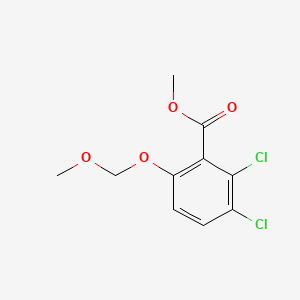

![8-Benzyl 2-methyl 1-oxo-8-azaspiro[4.5]decane-2,8-dicarboxylate](/img/structure/B14030708.png)
![2-(Bicyclo[1.1.1]pentan-1-YL)-4-bromopyridine](/img/structure/B14030709.png)

